3-Desacetyl Cefotaxime lactone chemical structure and properties
3-Desacetyl Cefotaxime lactone chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for 3-Desacetyl Cefotaxime lactone. This document is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical analysis.
Chemical Structure and Identification
3-Desacetyl Cefotaxime lactone is a significant degradation product and metabolite of the third-generation cephalosporin antibiotic, Cefotaxime.[1][2] It is also recognized as an impurity in Cefotaxime sodium preparations.[1][2] The lactone is formed from the intramolecular cyclization of desacetylcefotaxime, particularly under acidic conditions.
Below is a diagram illustrating the chemical structure of 3-Desacetyl Cefotaxime lactone.
Caption: Chemical structure of 3-Desacetyl Cefotaxime lactone.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Desacetyl Cefotaxime lactone is presented in the table below. This data is crucial for its handling, formulation, and analytical method development.
| Property | Value | Reference(s) |
| IUPAC Name | (5aR,6R)-6-(((2Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl)amino)-5a,6-dihydro-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazine-1,7(4H)-dione | [2] |
| Synonyms | Deacetylcefotaxime lactone, Cefotaxime impurity E, Ceftriaxone impurity B | [2] |
| CAS Number | 66340-33-8 | [1][2] |
| Molecular Formula | C₁₄H₁₃N₅O₅S₂ | [1][2] |
| Molecular Weight | 395.41 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | Very slightly soluble in water (0.4 g/L at 25°C). Soluble in DMSO. | [4] |
| pKa | 8.25 ± 0.20 (Predicted) | [4] |
| SMILES | CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 | [1][2] |
Synthesis and Formation
3-Desacetyl Cefotaxime lactone is not typically synthesized directly but is formed as a degradation product of Cefotaxime. The primary route of formation involves the deacetylation of Cefotaxime to desacetylcefotaxime, which then undergoes intramolecular cyclization to form the lactone, a process that is accelerated in a highly acidic medium.
The following diagram illustrates the formation pathway of 3-Desacetyl Cefotaxime lactone from Cefotaxime.
Caption: Formation pathway from Cefotaxime.
Experimental Protocol: Preparation by Acidic Hydrolysis of Desacetylcefotaxime
This protocol describes a potential method for the preparation of 3-Desacetyl Cefotaxime lactone from desacetylcefotaxime, based on literature describing its formation in acidic conditions.[5]
Materials:
-
Desacetylcefotaxime
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
pH meter
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve a known amount of desacetylcefotaxime in deionized water.
-
Adjust the pH of the solution to approximately 2.0 using 1 M HCl while stirring.
-
Heat the solution gently to 40-50 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (indicated by the disappearance of the desacetylcefotaxime spot/peak), cool the reaction mixture to room temperature.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7.0.
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-Desacetyl Cefotaxime lactone.
-
The crude product can be further purified by column chromatography or recrystallization.
Analytical Methodologies
Accurate and precise analytical methods are essential for the quantification and characterization of 3-Desacetyl Cefotaxime lactone, particularly in stability studies of Cefotaxime and in biological matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of 3-Desacetyl Cefotaxime lactone.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.05 M phosphate buffer, pH 7.0) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Sample Preparation (from Plasma):
-
To a 100 µL plasma sample, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject a portion into the HPLC system.
The following diagram outlines a typical experimental workflow for the HPLC analysis of 3-Desacetyl Cefotaxime lactone in a plasma sample.
Caption: Workflow for HPLC analysis of the lactone.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and selectivity for the quantification of 3-Desacetyl Cefotaxime lactone, especially at low concentrations in complex biological matrices.
Instrumentation:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
LC Conditions:
-
Similar to the HPLC method, a C18 column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid to improve ionization) is typically used.
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: m/z 396.0 → [Specific fragment ion]
-
Qualifier: m/z 396.0 → [Another specific fragment ion]
-
-
Collision Energy: Optimized for the specific instrument and transitions.
Sample Preparation:
-
Protein precipitation as described for HPLC is a common and effective method. Solid-phase extraction (SPE) can also be employed for cleaner extracts and improved sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of 3-Desacetyl Cefotaxime lactone. HNMR data for this compound is available and can be used for identity confirmation.[3]
Conclusion
This technical guide has provided a detailed overview of 3-Desacetyl Cefotaxime lactone, covering its chemical structure, physicochemical properties, formation, and analytical methodologies. The information presented herein is intended to be a valuable resource for scientists and researchers working with this compound, facilitating its accurate identification, quantification, and further investigation.
References
- 1. 3-Desacetyl Cefotaxime lactone | TargetMol [targetmol.com]
- 2. Deacetylcefotaxime lactone | C14H13N5O5S2 | CID 13080558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Liquid chromatographic determination of the plasma concentrations of cefotaxime and desacetylcefotaxime in plasma of critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
